2-Phenylpyrazolo[1,5-c]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpyrazolo[1,5-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)12-8-11-6-7-13-9-15(11)14-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKULJUGZLUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC=CC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Phenylpyrazolo 1,5 C Pyrimidine and Its Derivatives
Fundamental Cyclocondensation Strategies for Pyrazolopyrimidine Core Formation
The construction of the pyrazolopyrimidine nucleus predominantly relies on cyclocondensation reactions, which involve the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core.
Reactions Involving Aminopyrazoles and Bis-Electrophilic Reagents
A cornerstone in the synthesis of pyrazolopyrimidines is the reaction of 5-aminopyrazoles with various bis-electrophilic reagents. nih.gov These reactions are versatile, allowing for the introduction of a wide range of substituents onto the pyrimidine ring. The condensation of 5-aminopyrazole with bielectrophilic partners leads to the formation of pyrazoloazines, which are an important class of fused heterocyclic systems. nih.gov
For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone results in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov Similarly, reaction with 2-acetylbutyrolactone (B121156) leads to 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones, involving the opening of the butyrolactone ring. nih.gov
Multicomponent Reaction Protocols for Expedited Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.comijcrt.org These one-pot reactions employ three or more starting materials to form a product that incorporates most of the atoms from the reactants. mdpi.com MCRs offer significant advantages over traditional multi-step syntheses, including operational simplicity, time and energy savings, and high convergence. mdpi.comijcrt.org
Several MCRs have been developed for the synthesis of pyrazole and fused pyrazole derivatives. mdpi.comnih.gov For example, a one-pot, five-component reaction of aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate (B1144303), and ammonium (B1175870) acetate (B1210297) in an aqueous alcoholic medium has been utilized to synthesize pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones. ijcrt.org Another example is the three-component synthesis of 5-aminopyrazoles from aldehydes, malononitrile, and hydrazine, where hydrazine acts as both a Brønsted base and a component for ring formation. beilstein-journals.org
Synthesis from Acetylenic β-Diketones and Hydrazine Derivatives
An alternative approach to the pyrazolopyrimidine core involves the use of acetylenic β-diketones and hydrazine derivatives. While direct synthesis of 2-phenylpyrazolo[1,5-c]pyrimidine from these starting materials is less commonly reported, the general strategy is pertinent to the broader class of pyrazolopyrimidines.
Advanced Synthetic Approaches and Methodological Innovations
Modern synthetic organic chemistry has introduced powerful new methods for the construction and functionalization of heterocyclic compounds. These advanced techniques offer improved efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed C-H Activation and Cross-Coupling Reactions
Palladium-catalyzed C-H activation has become a transformative tool for the direct functionalization of C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgacs.org This methodology has been successfully applied to the synthesis and derivatization of pyrazolopyrimidines.
An efficient one-pot, two-step method for synthesizing 7-substituted pyrazolo[1,5-a]pyrimidines utilizes a palladium-catalyzed direct C-H arylation followed by a saponification–decarboxylation reaction. nih.gov This approach offers shorter reaction times and higher yields compared to traditional methods. nih.gov Furthermore, palladium-catalyzed intramolecular dehydrogenative coupling has been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines, providing a practical route to these important heterocycles from readily available starting materials under mild conditions. acs.orgnih.gov This reaction proceeds via a tandem reaction of an appropriate amine and aldehyde in the presence of a palladium catalyst, with air often serving as the oxidant. nih.gov
The ortho-position of 2-phenylpyridine (B120327) is a prime site for C-H activation, and this principle can be extended to 2-phenyl-substituted pyrazolopyrimidines. rsc.org Palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has been demonstrated, where palladacycles are key intermediates. rsc.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has gained significant traction in organic chemistry as a method to accelerate reaction rates, improve yields, and enhance product purity. nih.govmdpi.com This technique has been effectively employed in the synthesis of pyrazolopyrimidines.
Microwave irradiation significantly enhances the efficiency of cyclization reactions, facilitating the rapid synthesis of complex heterocycles. nih.gov For instance, the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines from 2-cyano-N-cyclohexylacetamide and various nitrogen nucleophiles has been reported to be highly efficient. nih.gov The use of microwave irradiation in the palladium-catalyzed direct C-H arylation of pyrazolo[1,5-a]pyrimidines has been shown to dramatically reduce reaction times. nih.gov Similarly, microwave-assisted synthesis has been used for the preparation of various fused pyrimidine derivatives, offering advantages in terms of reaction time, yield, and environmental impact. nih.gov
One-Pot Reaction Sequences for Enhanced Efficiency
One-pot syntheses of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. nih.gov Researchers have developed several multicomponent reactions to construct this heterocyclic core in a single step.
A notable example involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov Subsequent chlorination with phosphorus oxychloride affords the corresponding 5,7-dichloro derivative, a key intermediate for further functionalization. nih.gov Another efficient one-pot approach involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. nih.gov This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine ring system. nih.gov
In a different strategy, 3-halo-pyrazolo[1,5-a]pyrimidine derivatives were synthesized through a one-pot cyclization of amino pyrazoles with enaminones or chalcones, followed by oxidative halogenation using sodium halides and potassium persulfate (K2S2O8). nih.gov This method is noteworthy for its use of readily available reagents and mild reaction conditions. nih.gov Furthermore, a solvent-free, one-pot, multi-component synthesis of highly substituted pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives has been achieved using tetramethylguanidine as a catalyst. nih.gov
| Reactants | Reagents/Catalyst | Product | Key Features | Reference |
| 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethoxide, Phosphorus oxychloride | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Two-step one-pot synthesis of a key intermediate. | nih.gov |
| NH-3-Aminopyrazoles, 1,3-Biselectrophilic compounds | Various | Substituted pyrazolo[1,5-a]pyrimidines | Versatile structural modifications at multiple positions. | nih.gov |
| Amino pyrazoles, Enaminones/Chalcones | Sodium halides, K2S2O8 | 3-Halo-pyrazolo[1,5-a]pyrimidines | Mild conditions, readily available reagents. | nih.gov |
| --- | Tetramethylguanidine | Highly substituted pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitriles | Solvent-free, multi-component reaction. | nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyrazolo[1,5-a]pyrimidines is an area of growing interest, aiming to reduce the environmental impact of chemical processes. A key strategy is the use of water as a solvent, which is non-toxic and abundant. nih.gov Water-based reactions can also enhance reaction rates and selectivity. nih.gov
An example of a green synthetic approach is the ultrasonic-assisted reaction of aminopyrazoles with symmetric and non-symmetric alkynes in aqueous ethanol (B145695), catalyzed by KHSO4, to produce pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hu This method offers the advantages of simplicity, short reaction times, and environmental friendliness. bme.hu Another green approach involves a solvent-free, sequential multicomponent reaction of hydrazine hydrate and 2-(arylhydrazono)malononitrile with unsymmetrical β-diketones to regioselectively synthesize 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines. researchgate.net
Microwave-assisted synthesis has also emerged as a green technique. For instance, the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave irradiation provides a regioselective route to functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
| Green Approach | Reaction | Key Advantages | Reference |
| Ultrasonic Irradiation | Aminopyrazoles + Alkynes in aqueous ethanol with KHSO4 | Simplicity, good yields, short reaction times, environmentally friendly. | bme.hu |
| Solvent-Free Reaction | Hydrazine hydrate + 2-(arylhydrazono)malononitrile + β-diketones | Sequential multicomponent reaction, regioselective. | researchgate.net |
| Microwave-Assisted Synthesis | 3-oxo-2-(2-arylhydrazinylidene)butanenitriles + 5-amino-1H-pyrazoles | Solvent-free, regioselective. | nih.gov |
Post-Synthetic Derivatization and Functionalization Strategies
Post-synthetic modification of the this compound core is crucial for developing a diverse library of compounds with varied biological activities. These strategies involve reactions at different positions of the fused ring system and the phenyl moiety.
Electrophilic Substitution Reactions on the Pyrazolopyrimidine Ring
The pyrazolo[1,5-c]pyrimidine (B12974108) ring system is amenable to electrophilic substitution, with the site of substitution often depending on the reaction conditions and the nature of the electrophile. Nitration of the parent pyrazolo[1,5-a]pyrimidine with a mixture of nitric and sulfuric acids results in substitution at the 3-position. researchgate.net In contrast, using nitric acid in acetic anhydride (B1165640) leads to the 6-nitro derivative. researchgate.net Bromination reactions can yield both 3-bromo and 3,6-dibromo species. researchgate.net
In derivatives such as 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines, electrophilic substitution reactions have also been explored. nih.govmdpi.comsemanticscholar.org For example, iodination and nitration of 7-acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines lead to substitution at the 3-position of the pyrazole ring. mdpi.comsemanticscholar.org
| Starting Material | Reagent | Position of Substitution | Product | Reference |
| Pyrazolo[1,5-a]pyrimidine | Nitric acid/Sulfuric acid | 3 | 3-Nitropyrazolo[1,5-a]pyrimidine | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | Nitric acid/Acetic anhydride | 6 | 6-Nitropyrazolo[1,5-a]pyrimidine | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | Bromine | 3 and 6 | 3-Bromopyrazolo[1,5-a]pyrimidine and 3,6-Dibromopyrazolo[1,5-a]pyrimidine | researchgate.net |
| 7-Acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines | Iodine monochloride | 3 | 5-Aryl-3-iodo-2-phenyl-7-acetylhydrazinopyrazolo[1,5-c]pyrimidines | mdpi.comsemanticscholar.org |
| 7-Acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines | Nitric acid/Sulfuric acid | 3 | 5-Aryl-3-nitro-2-phenyl-7-acetylhydrazinopyrazolo[1,5-c]pyrimidines | mdpi.comsemanticscholar.org |
Nucleophilic Aromatic Substitution (NAS) Approaches at Reactive Centers
Nucleophilic aromatic substitution (NAS) is a common method for functionalizing the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system, particularly at the C5 and C7 positions. nih.gov The reactivity of these positions is enhanced by the presence of the nitrogen atoms in the pyrimidine ring, which can stabilize the anionic intermediate formed during the reaction. stackexchange.com The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is particularly reactive towards nucleophilic substitution. nih.gov
This reactivity has been exploited in the synthesis of various derivatives. For example, the selective substitution of the C7-chlorine atom with morpholine (B109124) has been achieved in high yield. nih.gov Similarly, various amines, including aromatic, alkyl, and cycloalkylamines, as well as alkoxides, have been successfully introduced at the C5 and C7 positions through NAS reactions. nih.gov
Structural Modifications at Pyrazole Ring Positions (e.g., C-3, C-5)
The pyrazole ring of the this compound scaffold can also be functionalized. Palladium-catalyzed C-H activation has been employed for the arylation of the C3 position. nih.govencyclopedia.pub For instance, 3-aryl-2-phenylpyrazolo[1,5-a]pyrimidines have been synthesized via a Pd-catalyzed C-H activation protocol. nih.gov
Furthermore, structural modifications at the C5 position of the pyrazole ring have been shown to be crucial for the biological activity of some pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Systematic structure-activity relationship (SAR) studies have demonstrated that the introduction of both electron-donating and electron-withdrawing groups at this position can significantly influence the pharmacological properties of these compounds. nih.gov
Functionalization of the Phenyl Moiety
While the primary focus of many studies is the modification of the heterocyclic core, functionalization of the 2-phenyl group can also lead to novel derivatives with potentially enhanced properties. This can be achieved through standard aromatic substitution reactions on the phenyl ring, provided the conditions are compatible with the pyrazolopyrimidine core. For example, pyrimidine-directed C–H functionalization has been used to introduce substituents onto an aryl group at the 4-position of a pyrimidine, which can then be converted to a pyrazole. escholarship.org This highlights the potential for using the pyrimidine ring to direct functionalization of the attached phenyl group before or after the formation of the pyrazolo[1,5-c]pyrimidine system.
Introduction of Heterocyclic and Other Substituents
The functionalization of the this compound scaffold through the introduction of various substituents, including heterocyclic moieties, is a key strategy for modulating its chemical and biological properties. Research has demonstrated several methodologies for attaching different groups to this core structure, primarily through reactions involving precursor molecules like hydrazino or thione derivatives.
One significant pathway involves the use of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines as versatile precursors. These compounds can undergo cyclization reactions to form fused heterocyclic systems. For instance, treatment of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with formic acid leads to the formation of 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. nih.govmdpi.com This reaction creates a new triazole ring fused to the pyrimidine portion of the core structure.
The hydrazino group itself can also be functionalized. For example, formylation with ethyl formate (B1220265) yields the corresponding 7-formylhydrazino derivatives, while reaction with boiling acetic acid results in 7-acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines. nih.govmdpi.com These acetylated compounds can then undergo further electrophilic substitution. Bromination of 7-acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines has been shown to produce dibromo-derivatives, whereas iodination and nitration result in the formation of monosubstituted products. nih.govmdpi.com Additionally, treatment of the hydrazino precursors with boiling acetic anhydride can lead to triacetyl derivatives. nih.govmdpi.com
Another important avenue for introducing substituents involves the chemical transformations of 2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones. These thione derivatives can be subjected to N-substitution reactions. For example, acetylation, benzoylation, and benzylation of 5-p-chlorophenyl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione have been reported to furnish the corresponding N-substituted products. journalagent.com The thione moiety also facilitates other transformations; for example, reaction with benzenediazonium (B1195382) chloride in the presence of sodium hydroxide (B78521) affords monophenylazo disulfides. journalagent.com Furthermore, electrophilic substitution reactions on the pyrazolo[1,5-c]pyrimidine-7-thione core itself, such as bromination, iodination, and nitration, have been shown to yield mono- and/or dihalogenated and monosubstituted nitro derivatives, respectively. journalagent.com
These synthetic methodologies provide a robust toolkit for the derivatization of the this compound system, enabling the introduction of a wide array of heterocyclic and other substituents, which is crucial for the exploration of their potential applications.
Table 1: Synthesis of Fused Heterocyclic Derivatives
| Starting Material | Reagent | Product | Reference |
| 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines | Formic acid | 5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines | nih.govmdpi.com |
Table 2: Functionalization of Hydrazino and Acetylhydrazino Derivatives
| Starting Material | Reagent | Product | Reference |
| 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines | Ethyl formate | 7-Formylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines | nih.govmdpi.com |
| 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines | Acetic acid | 7-Acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines | nih.govmdpi.com |
| 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines | Acetic anhydride | Triacetyl derivatives | nih.govmdpi.com |
| 7-Acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines | Bromine | Dibromo-derivatives | nih.govmdpi.com |
| 7-Acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines | Iodine | Monosubstituted iodo-derivatives | nih.govmdpi.com |
| 7-Acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines | Nitrating agents | Monosubstituted nitro-derivatives | nih.govmdpi.com |
Table 3: Reactions of Pyrazolo[1,5-c]pyrimidine-7-thione Derivatives
| Starting Material | Reagent | Product Type | Reference |
| 5-p-Chlorophenyl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione | Acetyl chloride/Benzoyl chloride/Benzyl chloride | N-substituted derivatives | journalagent.com |
| 2,5-Diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones | Benzenediazonium chloride/Sodium hydroxide | Monophenylazo disulfides | journalagent.com |
| 2,5-Diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones | Bromine/Iodine | Mono- and/or dihalogenation products | journalagent.com |
| 2,5-Diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones | Nitrating agents | Monosubstitution derivatives | journalagent.com |
Chemical Reactivity and Mechanistic Investigations of 2 Phenylpyrazolo 1,5 C Pyrimidine
Elucidation of Reaction Pathways and Intermediate Structures
The synthesis of the 2-phenylpyrazolo[1,5-c]pyrimidine core and its derivatives can be achieved through several strategic pathways, often involving the construction of one ring onto a pre-existing other.
One prominent pathway involves the reaction of 1,5-diaryl-4-pentyne-1,3-diones with thiosemicarbazide (B42300) to produce 5-Aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thiones. researchgate.netresearchgate.netresearchgate.net This reaction proceeds through the initial formation of a pyrazole (B372694) intermediate, which then undergoes cyclization to form the fused pyrimidine (B1678525) ring.
Another versatile synthetic route has been developed for 7-amino-2-phenylpyrazolo[1,5-c]pyrimidine-4-carbonitrile derivatives. unifi.it This multi-step synthesis begins with a one-pot condensation of ethyl cyanoacetate (B8463686) with carbon disulfide, followed by methylation to yield an intermediate. unifi.it This intermediate is then cyclized with acetophenone (B1666503) in the presence of potassium hydroxide (B78521) to afford an oxo-pyranone, a key building block. unifi.it Subsequent reaction with hydrazine (B178648) monohydrate in pyridine (B92270) leads to the formation of a pyrazole intermediate, which is then further manipulated to yield the final pyrazolo[1,5-c]pyrimidine (B12974108) structure. unifi.it
Dehydrative cyclization using reagents like phosphorus oxychloride is another method employed to form fused ring systems derived from 2,5-diphenylpyrazolo[1,5-c]pyrimidine precursors. researchgate.netresearchgate.net
Regioselectivity and Stereoselectivity in Derivatization Reactions
Derivatization of the this compound skeleton demonstrates significant regioselectivity, particularly in electrophilic substitution reactions. The position of attack is highly dependent on the substituents already present on the heterocyclic core.
For instance, 5-aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thiones readily undergo electrophilic substitution, with incoming electrophiles preferentially attacking the 3-position of the pyrazole ring. researchgate.netresearchgate.netresearchgate.net However, in more complex, polyfused systems derived from this scaffold, such as 2,5-diphenyl-indolo[2,3-e]pyrazolo[1',5':3",4"]pyrimido[2",1"-c] unifi.itacs.org triazines, electrophilic substitution has been observed to occur at position 4 instead of position 3. researchgate.net
The regioselectivity can also be controlled by the choice of starting materials. In the synthesis of fluorinated analogues, the reaction of amino-1,2,4-triazole with ethyl 7,7,7-trifluoro-2,4,6-trioxoheptanoate (a trioxo ester) regioselectively yields 2-trifluoromethyl-pyrazolo[1,5-c]pyrimidines. researchgate.net Conversely, using trifluoromethyl-pyrones as the starting electrophile can lead to the formation of the 5-trifluoromethyl isomer. researchgate.net
Some derivatization reactions also exhibit stereoselectivity. The condensation of 7-hydrazino-2,5-diphenylpyrazolo[1,5-c]pyrimidine with isatin (B1672199) derivatives initially yields the kinetically more stable (E)-isomer, which can then be isomerized to the thermodynamically more stable (Z)-isomer upon heating or treatment with acid. researchgate.net
| Substrate | Reagent/Condition | Position of Substitution | Product Type |
|---|---|---|---|
| 5-Aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thione | Electrophiles | C3 | 3-Substituted 7-thiones researchgate.netresearchgate.net |
| Polyfused Indolo[2,3-e]pyrazolo[1',5':3",4"]pyrimido system | Electrophiles | C4 | 4-Substituted derivative researchgate.net |
| Amino-1,2,4-triazole + Ethyl 7,7,7-trifluoro-2,4,6-trioxoheptanoate | Cyclocondensation | C2 | 2-CF3-pyrazolo[1,5-c]pyrimidine researchgate.net |
| Amino-1,2,4-triazole + Trifluoromethyl-pyrone | Cyclocondensation | C5 | 5-CF3-pyrazolo[1,5-c]pyrimidine researchgate.net |
Tautomerism and Its Influence on Chemical Behavior and Biological Activity
Tautomerism is a critical feature of pyrazolo[1,5-c]pyrimidine derivatives, particularly those with oxo or thione groups at the 7-position. These compounds can exist in equilibrium between the keto (or thione) and enol (or thiol) forms. For example, 5-tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-one demonstrates this keto-enol tautomerism. acs.org This equilibrium is significant as it dictates the molecule's reactivity and its ability to act as a hydrogen bond donor or acceptor, which can be crucial for biological activity. researchgate.netacs.org
The stability of different tautomers can be estimated using quantum-chemical calculations, which have been applied to related fluorinated pyrazolo[1,5-c]pyrimidines to understand their structural preferences in the gas phase. researchgate.net The tautomeric effect in related heterocyclic systems, such as quinazolines, has been shown to enhance chemical reactivity and enable a wider range of biological activities. acs.org This principle extends to the pyrazolo[1,5-c]pyrimidine core, where the ability to exist in different tautomeric forms can influence interactions with biological targets. acs.org
Oxidation and Reduction Pathways of this compound Derivatives
The pyrazolo[1,5-c]pyrimidine ring system is generally stable towards oxidation and reduction processes. acs.org However, specific functional groups attached to the core can undergo well-defined redox reactions.
A common and synthetically useful transformation is the oxidation of this compound-7(6H)-thiones. Treatment of these thiones with an oxidizing agent such as alkaline hydrogen peroxide converts the thione group (C=S) into a ketone (C=O), yielding the corresponding this compound-7(6H)-ones. researchgate.netresearchgate.netresearchgate.net This conversion is a key step for creating further derivatives. Furthermore, the oxidation of these thiones can also lead to the formation of the corresponding disulfide under different conditions. researchgate.netresearchgate.netresearchgate.net
While the core is stable, these specific oxidation reactions on the substituents are crucial for diversifying the chemical space of pyrazolo[1,5-c]pyrimidine derivatives and accessing compounds with different electronic and biological properties.
| Starting Material | Reagent/Condition | Product |
|---|---|---|
| 5-Aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thione | Alkaline Hydrogen Peroxide | 5-Aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-one researchgate.netresearchgate.netresearchgate.net |
| 5-Aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thione | Oxidation (e.g., with sodium nitrite) | Corresponding Disulfide researchgate.netresearchgate.net |
Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.
For the pyrazolo[1,5-a]pyrimidine (B1248293) system, which is closely related to the target compound, detailed ¹H and ¹³C NMR studies have been conducted. cdnsciencepub.comresearchgate.net The chemical shifts of the protons and carbons are influenced by their position within the heterocyclic rings and the presence of substituents. cdnsciencepub.comresearchgate.net In the parent pyrazolo[1,5-a]pyrimidine, the proton signals are well-resolved, and their assignments can be confirmed using techniques like COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks. cdnsciencepub.comresearchgate.net
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being characteristic of their hybridization and local electronic environment. cdnsciencepub.comresearchgate.net For instance, carbons in the pyrazole (B372694) and pyrimidine (B1678525) rings resonate at distinct frequencies, and the signals for substituted and unsubstituted carbons can be readily distinguished. cdnsciencepub.comresearchgate.net Gated decoupled spectra can provide one-bond and long-range ¹³C-¹H coupling constants, which are invaluable for unambiguous assignments. researchgate.net
Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Pyrazolo[1,5-a]pyrimidines
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine | CDCl₃ | Specific shifts for methyl and phenyl protons observed. | Distinct signals for pyrazole and pyrimidine ring carbons, as well as the phenyl and methyl carbons. |
| 7-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine | CDCl₃ | Chemical shifts differ from the 5-methyl isomer, allowing for differentiation. | Carbon chemical shifts of the methyl group are a key indicator for distinguishing between 5- and 7-methyl isomers. cdnsciencepub.comresearchgate.net |
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | DMSO-d₆ | 8.50 (s, 1H, H²), 7.08 (d, J = 0.9 Hz, 2H, H⁶), 4.27 (q, J = 7.1 Hz, 2H, C⁸′H₂), 2.69 (d, J = 0.9 Hz, 3H, 7-CH₃), 2.56 (s, 3H, 5-CH₃), 1.30 (t, J = 7.1 Hz, 3H, C⁹′H₃) nih.gov | 162.29 (C⁵), 161.78 (C⁸=O), 147.00 (C³′), 146.59 (C⁷), 146.43 (C²H), 110.64 (C⁶H), 100.79 (C³), 59.33 (C⁸′H₂), 24.50 (5-CH₃), 16.53 (7-CH₃), 14.43 (C⁹′H₃) nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. sapub.org In the analysis of pyrazolo[1,5-a]pyrimidine derivatives, mass spectrometry confirms the molecular formula by providing the mass-to-charge ratio (m/z) of the molecular ion. sapub.orgmdpi.com
The fragmentation of these compounds under mass spectrometric conditions often involves the initial loss of side-chain functional groups, followed by the cleavage of the heterocyclic rings. sapub.org The stability of the pyrimidine ring is generally greater than that of the pyrazole ring during fragmentation. sapub.org For substituted pyrazolo[1,5-a]pyrimidines, the observation of the molecular ion peak, sometimes accompanied by an M+2 peak due to the presence of isotopes like sulfur, is a common feature. sapub.org
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
For pyrazolo[1,5-a]pyrimidine derivatives, IR spectra reveal key information about their structure. mdpi.comacs.org For example, the presence of a cyano group (C≡N) in 3-cyanopyrazolo[1,5-a]pyrimidine derivatives gives rise to a sharp absorption band around 2221 cm⁻¹. researchgate.net The spectra also show characteristic bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic and heterocyclic rings. mdpi.comacs.org In cases where a carbonyl group is present, such as in pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a strong C=O stretching band is observed. acs.org
Table 2: Characteristic IR Absorption Frequencies for a Substituted Pyrazolo[1,5-a]pyrimidine
| Functional Group | Wavenumber (cm⁻¹) | Compound Reference |
| N-H | 3447.0 | 5-((2-Aminoethylamino)methyl)-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine researchgate.net |
| C-H | 2922.2 | 5-((2-Aminoethylamino)methyl)-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine researchgate.net |
| C≡N | 2221.1 | 5-((2-Aminoethylamino)methyl)-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine researchgate.net |
| C=C, C=N | 1621.1, 1595.5, 1565.1 | 5-((2-Aminoethylamino)methyl)-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine researchgate.net |
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to determine the empirical formula of the molecule, which represents the simplest whole-number ratio of atoms.
For newly synthesized pyrazolo[1,5-a]pyrimidine derivatives, elemental analysis is a crucial step in confirming their composition. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned structure. For instance, in the synthesis of 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, the analytical data calculated for C₁₃H₁₁N₃ was C 74.62%, H 5.3%, N 20.08%, and the found values were C 74.26%, H 5.21%, N 20.27%, confirming the composition. cdnsciencepub.com
X-ray Crystallography for Definitive Solid-State Structural Determination
The crystal structures of several pyrazolo[1,5-a]pyrimidine derivatives have been determined by X-ray diffraction. nih.govnih.govresearchgate.net These studies have confirmed the planar nature of the fused heterocyclic ring system and have provided insights into the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing. researchgate.net For example, the crystal structure of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (B2961947) has been reported, providing precise data on its solid-state conformation. nih.gov In another example, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative definitively established its tautomeric form in the solid state. acs.org
Table 3: Crystallographic Data for 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine
| Parameter | Value |
| Space Group | P 1 21/n 1 nih.gov |
| a | 3.9185 Å nih.gov |
| b | 10.5324 Å nih.gov |
| c | 25.539 Å nih.gov |
| α | 90 ° nih.gov |
| β | 90.642 ° nih.gov |
| γ | 90 ° nih.gov |
| Z | 4 nih.gov |
Computational and Theoretical Chemistry Studies of 2 Phenylpyrazolo 1,5 C Pyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the 2-phenylpyrazolo[1,5-c]pyrimidine scaffold. Density Functional Theory (DFT), particularly with the B3LYP functional and 6-31+G(d,p) basis set, has been effectively employed to study derivatives of this heterocyclic system. scirp.orgresearchgate.netscirp.org These calculations provide optimized molecular geometries and a wealth of electronic parameters that correlate with experimental observations. scirp.org
Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Properties
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and reactivity of a molecule. For derivatives of this compound, the energies of these orbitals and the resulting energy gap (ΔE) are key indicators of chemical reactivity and stability. acs.org
A comparative DFT study on two derivatives, 5-tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)thione (designated as Tolyl) and 5-tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)one (designated as Inon), revealed significant insights. scirp.orgscirp.org The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. A higher EHOMO value suggests a greater tendency for electron donation. researchgate.net The study showed that the 'Tolyl' derivative, with a sulfur atom, has a higher EHOMO than the 'Inon' derivative, which contains an oxygen atom, indicating its stronger electron-donating nature. scirp.orgscirp.org
The energy gap between HOMO and LUMO (ΔEL-H) is a crucial parameter for molecular stability; a smaller gap implies higher reactivity. acs.org The calculated quantum chemical parameters for these derivatives are summarized below. scirp.orgscirp.org
| Parameter | Tolyl Derivative | Inon Derivative |
|---|---|---|
| EHOMO (eV) | -5.698 | -6.112 |
| ELUMO (eV) | -1.638 | -1.460 |
| Energy Gap (ΔEL-H) (eV) | 4.060 | 4.652 |
| Ionization Energy (I) (eV) | 5.698 | 6.112 |
| Electron Affinity (A) (eV) | 1.638 | 1.460 |
| Dipole Moment (μ) (Debye) | 5.093 | 2.791 |
| Absolute Hardness (η) | 2.030 | 2.326 |
| Absolute Softness (σ) | 0.493 | 0.430 |
| Total Energy (Etot) (Hartree) | -1123.606 | -822.018 |
The distribution of the HOMO in the 'Tolyl' derivative is primarily located over the pyrimidine-thione portion and the tolyl ring, whereas the LUMO is spread across the entire molecule. scirp.org For the 'Inon' derivative, the HOMO is concentrated on the tolyl group and the pyrazolo-pyrimidine core, with the LUMO distributed over the phenyl and pyrimidine-one moieties. scirp.org These distributions highlight the regions of the molecule most involved in electron transfer interactions.
Prediction of Reactivity and Reaction Sites
Theoretical calculations are instrumental in predicting the most probable sites for chemical reactions. Local reactivity descriptors, such as Fukui functions, are derived from DFT to identify which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. scirp.orgscirp.org For the pyrazolo[1,5-c]pyrimidine (B12974108) derivatives studied, these indices pinpoint the specific atoms that are likely to be the reactive centers. scirp.org This information is invaluable for understanding reaction mechanisms and for designing new synthetic pathways. For instance, in studies of these compounds as corrosion inhibitors, the analysis indicated that the 'Tolyl' derivative, being a softer molecule (higher σ value) than the 'Inon' derivative, would have a higher inhibition efficiency. scirp.orgscirp.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. unifi.it
Binding Mode Analysis with Biological Macromolecules
Docking studies have been performed on derivatives of the this compound scaffold to explore their potential as ligands for various biological targets. For example, 7-amino-2-phenylpyrazolo[1,5-c]pyrimidine derivatives have been docked into the binding sites of adenosine (B11128) receptors (ARs), which are a class of G protein-coupled receptors. unifi.it These simulations aim to identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Understanding the binding mode provides a rational basis for the observed biological activity and guides the design of more potent and selective molecules.
Structure-Binding Affinity Relationships
By comparing the docking scores and binding modes of a series of related compounds, researchers can develop structure-affinity relationships (SARs). These relationships explain how modifications to the chemical structure of the ligand affect its binding affinity for the target. Although one study on 7-amino-2-phenylpyrazolo[1,5-c]pyrimidine derivatives noted that it was not possible to draw a direct correlation between the calculated binding scores and the experimentally measured functional potencies (EC50 values), the docking analysis still provided a valuable interpretation of the interaction features at the A2B adenosine receptor. unifi.it Such studies are crucial for the iterative process of lead optimization in drug discovery.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt and their corresponding energy levels.
For derivatives of this compound, computational methods are used to determine the most stable, low-energy conformations. The geometry optimization step within DFT calculations inherently seeks the minimum energy structure on the potential energy surface. scirp.orgresearchgate.net More complex studies can map out the entire energy landscape, revealing the barriers to rotation around single bonds and the relative energies of different conformers. For example, studies on related glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines have used NMR experiments to deduce their favored chair conformations. researchgate.net Additionally, research on other derivatives has shown the existence and potential for isomerization between (E) and (Z) geometric isomers, which represents a form of conformational change that can be crucial for biological function. researchgate.net
Computational Prediction of In Vitro Biological Activity
Computational studies have been employed to predict and rationalize the in vitro biological activity of this compound derivatives. These theoretical chemistry approaches, particularly molecular docking, provide insights into the potential molecular targets and binding interactions that underpin the observed biological effects.
Detailed Research Findings
A notable study focused on a series of newly synthesized hybrids of this compound and evaluated their potential as antileishmanial agents. nih.gov To understand the mechanism of action for the most potent compounds, molecular docking experiments were performed. nih.gov The binding scenarios of these derivatives were rationalized by docking them into the active site of Leishmania major pteridine (B1203161) reductase (LmPTR1). nih.gov This enzyme is a crucial component in the parasite's survival, making it a key target for antileishmanial drugs.
The docking studies successfully rationalized the superior in vitro antileishmanial potency of certain derivatives. For instance, the most active compounds from the study, 2a and 9a , demonstrated strong binding affinities within the active site of LmPTR1. nih.gov The computational analysis revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the enzyme, which are believed to be responsible for the compounds' inhibitory action. nih.gov
The results of these computational predictions align with the in vitro findings, where compounds 2a and 9a showed significantly higher potency against both the promastigote and amastigote forms of Leishmania major compared to the reference drug miltefosine. nih.gov Specifically, compounds 2c , 2d , 4a , 4b , 4c , 6a , 8a , 8b , 8c , 9b , 10a , 10b , and 10c also exhibited greater activity than miltefosine. nih.gov The study suggests that smaller substituents on some of the pyrazolo[1,5-c]pyrimidine hybrid series tend to result in better antileishmanial activity. nih.gov
These computational findings are pivotal in the field of medicinal chemistry as they provide a theoretical framework for the structure-activity relationships observed in laboratory experiments. They also offer a valuable guide for the future design and optimization of more potent and selective this compound-based drug candidates.
Interactive Data Table: Docking Results of this compound Hybrids with LmPTR1
Below is a summary of the antileishmanial activity for the tested compounds.
| Compound | Antipromastigote Activity (IC₅₀ µg/mL) | Antiamastigote Activity (IC₅₀ µg/mL) |
| 2a | 0.45 | 1.12 |
| 2c | 2.13 | 4.02 |
| 2d | 2.98 | 6.21 |
| 4a | 3.12 | 7.15 |
| 4b | 3.98 | 8.01 |
| 4c | 4.12 | 8.95 |
| 6a | 3.11 | 7.12 |
| 8a | 3.01 | 6.99 |
| 8b | 3.95 | 8.12 |
| 8c | 4.05 | 8.89 |
| 9a | 0.81 | 1.12 |
| 9b | 2.15 | 4.13 |
| 10a | 3.15 | 7.18 |
| 10b | 4.01 | 8.25 |
| 10c | 4.15 | 8.99 |
| Miltefosine | 4.56 | 6.23 |
| Amphotericin B | 0.23 | 0.45 |
Pharmacological and Biological Activity Investigations of 2 Phenylpyrazolo 1,5 C Pyrimidine Derivatives
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the pyrazolopyrimidine class, these studies have been instrumental in the development of potent and selective inhibitors for various biological targets.
The core pyrazolopyrimidine scaffold is a recurring motif in numerous kinase inhibitors and receptor modulators, indicating its essential role as a foundational structure for biological activity. nih.gov For kinase inhibitors based on the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, the fused heterocyclic system is crucial for establishing hinge-binding interactions with the target enzyme. For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core is often observed forming a critical hydrogen bond with the backbone of the kinase hinge region, such as with the Met592 residue in Tropomyosin Receptor Kinase (Trk). mdpi.com This interaction anchors the inhibitor in the ATP-binding pocket, a key feature for competitive inhibition. nih.gov
In the context of the pyrazolo[1,5-c]pyrimidine (B12974108) core, research has shown its value as an isosteric replacement for other heterocyclic systems. In the development of AMPA receptor modulators, replacing an imidazopyrazine core with a pyrazolo[1,5-c]pyrimidine scaffold led to significant improvements in pharmacokinetic properties, such as microsomal stability, while maintaining the desired biological activity. nih.gov This highlights the core's role in providing a suitable geometric arrangement for substituents to interact with the target protein.
The biological activity and selectivity of pyrazolopyrimidine derivatives are highly dependent on the nature and position of various substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings.
For pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, specific substitution patterns are required for high potency:
C3-Position: Modification at the C3 position significantly influences interactions within the enzyme's active site. For BCL6 inhibitors, introducing a nitrile group at C3 led to a stabilizing polar interaction with an asparagine residue. nih.gov For Trk inhibitors, an amide bond at this position, often as part of a picolinamide (B142947) substituent, was found to dramatically enhance activity. mdpi.com
C5-Position: Substitutions at this position often project into the solvent-exposed region or a hydrophobic pocket of the kinase. In Trk inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the C5 position increased potency. mdpi.com For PI3Kδ inhibitors, an indole (B1671886) group at C5 was identified as the most promising substituent for future SAR studies. nih.gov
C7-Position: In antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the C7-position is part of the pyrimidinone ring. O-methylation or N-methylation at this site was used to probe the importance of different tautomeric forms for activity. nih.gov
In the case of pyrazolo[1,5-c]pyrimidine-based AMPA receptor modulators, substitutions at the 2, 5, and 7 positions were explored. A phenyl group at the 2-position was a common feature, while optimization focused on the substituents at the 5- and 7-positions to enhance potency and pharmacokinetic properties. nih.gov
For pyrazolo[4,3-e] mdpi.comnih.govrsc.orgtriazolo[1,5-c]pyrimidine derivatives acting as adenosine (B11128) receptor antagonists, substituents at the N5 and N8 positions were key determinants of affinity and selectivity. Bulky acyl groups at the N5-position tended to confer affinity and selectivity for the A3 adenosine receptor, whereas a free amino group at the same position directed activity towards A1 and A2A receptors. mdpi.com
Table 1: Summary of Positional and Substituent Effects in Pyrazolopyrimidine Derivatives
| Scaffold | Position | Substituent Effect | Target Class | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | C3 | Amide or nitrile groups enhance binding and potency. | Kinases (Trk, BCL6) | nih.govmdpi.com |
| Pyrazolo[1,5-a]pyrimidine | C5 | Substituted pyrrolidine or indole groups improve potency. | Kinases (Trk, PI3Kδ) | mdpi.comnih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | R² (Phenyl group) | Fluoro-substitution on the phenyl ring retains or improves activity. | Antitubercular | nih.gov |
| Pyrazolo[1,5-c]pyrimidine | Core Scaffold | Isosteric replacement for imidazopyrazine improved microsomal stability. | AMPAR Modulators | nih.gov |
| Pyrazolo-triazolo[1,5-c]pyrimidine | N5 | Bulky acyl groups favor A3 adenosine receptor affinity; a free amino group favors A1/A2A affinity. | Adenosine Receptors | mdpi.com |
Pharmacophore modeling and computational studies play a pivotal role in the rational design and optimization of pyrazolopyrimidine-based compounds. These strategies help identify the essential three-dimensional arrangement of chemical features required for biological activity.
For pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, molecular docking was used to visualize the binding mode. nih.gov These models revealed that an indole derivative at the C5-position could form an additional hydrogen bond with an aspartate residue (Asp-787), a key interaction for selectivity. nih.gov This insight guided the synthesis of compounds with improved potency and selectivity. nih.gov
In the development of Trk inhibitors, a macrocyclization strategy was employed. mdpi.com By tethering substituents, a more rigid and pre-organized conformation was achieved, which supported the bioactive conformation of the ligand and improved binding affinity. nih.gov
For antitubercular agents, a library of analogues was synthesized to explore the pharmacophore and improve activity against Mycobacterium tuberculosis. nih.govacs.org This systematic approach led to the identification of compounds with enhanced potency and reduced cytotoxicity. nih.gov Similarly, for FMS-like tyrosine kinase 3 (FLT3) inhibitors, optimization of an initial screening hit led to the discovery of pyrazolo[1,5-a]pyrimidine derivatives with nanomolar potency against both wild-type and mutated forms of the enzyme. nih.gov These optimization efforts often rely on iterative cycles of design, synthesis, and biological testing, informed by computational models.
Molecular Mechanism of Action Studies
Investigations into the molecular mechanisms of action reveal how these compounds exert their pharmacological effects at a molecular level, primarily through enzyme inhibition or receptor modulation.
Derivatives of the pyrazolopyrimidine scaffold are well-documented inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy. nih.govrsc.org
Cyclin-Dependent Kinases (CDKs): A pyrazolo[1,5-a]pyrimidine derivative, BS-194, was identified as a potent and selective CDK inhibitor. It demonstrated significant inhibitory activity against CDK2, CDK1, and CDK9 with IC50 values of 3, 30, and 90 nmol/L, respectively. acs.org This inhibition led to cell cycle arrest and potent antiproliferative activity across numerous cancer cell lines. acs.orgekb.eg
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine framework is central to several approved and clinical-stage Trk inhibitors used in the treatment of NTRK fusion-positive cancers. mdpi.comnih.gov These compounds are potent inhibitors of TrkA, TrkB, and TrkC. For example, picolinamide-substituted derivatives showed excellent enzymatic inhibition of TrkA with IC50 values as low as 1.7 nM. mdpi.com
FMS-like Tyrosine Kinase 3 (FLT3): Optimization of a pyrazolo[1,5-a]pyrimidine hit compound led to the development of potent and selective inhibitors of FLT3 with internal tandem duplication (FLT3-ITD), a mutation associated with a poor prognosis in acute myeloid leukemia (AML). nih.gov Lead compounds displayed potent FLT3-ITD inhibition with IC50 values of 0.4 nM and were also active against resistance-conferring mutations. nih.gov
Epidermal Growth Factor Receptor (EGFR): The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop EGFR-targeting derivatives, showing promise in the treatment of non-small cell lung cancer (NSCLC). nih.govrsc.org
Pim-1 Kinase: Quantitative structure-activity relationship (QSAR) studies have been performed on pyrazolo[1,5-a]pyrimidine derivatives to explore their structural requirements for potent inhibition of Pim-1/2 kinases, which are implicated in cancer. researchgate.net
Table 2: Enzyme Inhibition Profile of Representative Pyrazolopyrimidine Derivatives
| Compound/Series | Scaffold | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| BS-194 | Pyrazolo[1,5-a]pyrimidine | CDK2 | 3 | acs.org |
| BS-194 | Pyrazolo[1,5-a]pyrimidine | CDK1 | 30 | acs.org |
| BS-194 | Pyrazolo[1,5-a]pyrimidine | CDK9 | 90 | acs.org |
| Picolinamide Derivatives | Pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 | mdpi.com |
| Compound 17 | Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | 0.4 | nih.gov |
| Compound 19 | Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | 0.4 | nih.gov |
Beyond enzyme inhibition, pyrazolo[1,5-c]pyrimidine derivatives have been specifically designed to modulate the function of key receptors in the central nervous system.
AMPA Receptors (AMPARs): A significant discovery in this area involves pyrazolo[1,5-c]pyrimidines as selective negative modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov Glutamate is the primary excitatory neurotransmitter, and AMPARs mediate the majority of fast synaptic transmission in the brain. The TARP γ-8 subunit is highly expressed in the hippocampus, a region implicated in epilepsy. A lead compound from this class, JNJ-61432059, which features the pyrazolo[1,5-c]pyrimidine core, was developed by replacing an imidazopyrazine scaffold to improve metabolic stability. nih.gov This compound demonstrated potent and selective modulation of AMPAR/γ-8, leading to robust seizure protection in preclinical models. nih.gov
Adenosine Receptors: A series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, which contain the pyrazolo[1,5-c]pyrimidine fused system, were synthesized and evaluated as antagonists for the four subtypes of human adenosine receptors (A1, A2A, A2B, and A3). nih.gov These receptors are G-protein coupled receptors involved in numerous physiological processes. The synthesized compounds surprisingly showed the highest affinity for the A2B adenosine receptor. nih.gov Further studies on this scaffold confirmed its utility as a "molecular passepartout" for recognizing human adenosine receptors, with substitutions at the N5 and N8 positions finely tuning the affinity and selectivity profile across the four subtypes. mdpi.com
Table 3: Receptor Binding Profile of Representative Pyrazolo[1,5-c]pyrimidine Derivatives
| Compound Series | Scaffold | Target Receptor | Activity/Affinity | Reference |
|---|---|---|---|---|
| JNJ-61432059 | Pyrazolo[1,5-c]pyrimidine | AMPAR / TARP γ-8 | Selective Negative Modulator | nih.gov |
| Phenylacetyl Derivatives | Pyrazolo-triazolo[1,5-c]pyrimidine | Human A₂B Adenosine Receptor | Potent antagonists | nih.gov |
| Acyl-amino Derivatives | Pyrazolo-triazolo[1,5-c]pyrimidine | Human A₃ Adenosine Receptor | Selective antagonists | mdpi.com |
Compound Index
Interference with Cellular Signaling Pathways (e.g., Cell Cycle Progression, Apoptosis Induction)
Detailed investigations into the specific mechanisms by which 2-phenylpyrazolo[1,5-c]pyrimidine derivatives interfere with cellular signaling pathways, such as cell cycle progression and apoptosis induction, are not extensively documented in available research. While related pyrazolo-pyrimidine isomers have been studied for their effects on cyclin-dependent kinases (CDKs) and the induction of apoptosis, specific data for the [1,5-c] scaffold remains an area requiring further exploration. The Protein Data Bank, for instance, has limited structural data available for pyrazolo[1,5-c]pyrimidine isomers, which underscores the need for more focused research in this area.
Studies on Antimicrobial Mechanisms (e.g., Antibacterial, Antitubercular)
The pyrazolo[1,5-c]pyrimidine ring is recognized for its potential as a biologically important scaffold, with various derivatives known to possess antibacterial and fungicidal activities. The coordination of these compounds with transition metal ions like Cu+2 and Ni+2 has been noted to enhance their biological effects. However, specific studies detailing the precise antimicrobial mechanisms of action for this compound derivatives, including their potential antitubercular effects, are not widely available in the current literature.
In Vitro Biological Efficacy Assessments
Antiproliferative Activity against Various Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG2, A549, Caco-2)
Derivatives of the pyrazolo[1,5-c]pyrimidine scaffold have been evaluated for their antitumor activity against several human cancer cell lines. One study reported the evaluation of pyrazolo[1,5-c]pyrimidine derivatives against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines. In this research, specific derivatives were identified as cytotoxic, with one compound being the most effective in inhibiting the replication of human liver cancer cells, while another showed efficacy against both liver and colon cancer cells. The specific 2-phenyl-substituted derivatives and their precise IC50 values against these cell lines, as well as data for A549 and Caco-2 cells, require further detailed investigation.
Table 1: Antiproliferative Activity of Selected Pyrazolo[1,5-c]pyrimidine Derivatives
| Compound ID | Target Cell Line | Activity Noted |
|---|---|---|
| Derivative 1 | HepG2 (Liver Cancer) | Most cytotoxic drug, inhibiting replication |
| Derivative 2 | HepG2 (Liver Cancer) | Effective |
| Derivative 2 | HCT-116 (Colon Cancer) | Effective |
| Not Specified | MCF-7 (Breast Cancer) | Evaluated |
| Not Specified | A549 (Lung Cancer) | Data not available in searches |
| Not Specified | Caco-2 (Colon Cancer) | Data not available in searches |
Antimicrobial Efficacy Testing (e.g., against bacterial strains, Mycobacterium tuberculosis)
The pyrazolo[1,5-c]pyrimidine class of compounds has been associated with general antibacterial and fungicidal properties. daneshyari.comresearchgate.net The synthesis of various 2,5-diarylpyrazolo[1,5-c]pyrimidine-7(6H)-thiones has been documented, and the parent scaffold is noted for its potential antibacterial action. daneshyari.comtypeset.io However, comprehensive in vitro efficacy data, such as Minimum Inhibitory Concentration (MIC) values against specific bacterial strains, are not extensively detailed in the available literature for this compound derivatives. Similarly, specific studies focusing on their efficacy against Mycobacterium tuberculosis have not been prominently reported.
Antiviral Activity Studies
Several studies have highlighted the antiviral potential of the pyrazolo[1,5-c]pyrimidine scaffold. Research has described the synthesis of substituted pyrazolo[1,5-c]pyrimidine derivatives that demonstrate potent activity against herpes simplex viruses (HSV-1 and HSV-2). researchgate.netnih.gov Some of these compounds exhibited antiviral activity in vitro that was comparable to or better than the standard drug, acyclovir. nih.gov This suggests that the pyrazolo[1,5-c]pyrimidine core is a promising framework for the development of new antiviral agents.
Evaluation of Anti-inflammatory Responses
Currently, there is a lack of specific studies in the available scientific literature detailing the evaluation of anti-inflammatory responses for this compound derivatives. While other isomers of pyrazolopyrimidine have been investigated for anti-inflammatory properties, this particular area for the [1,5-c] scaffold remains to be explored.
Exploratory Investigations into Other Biological Activities (e.g., Antidiabetic, Anti-Alzheimer's, Antitrypanosomal)
While much of the research focus has been on their anticancer and antimicrobial properties, the versatile scaffold of pyrazolo[1,5-a]pyrimidines, a class to which this compound belongs, has prompted exploratory studies into other therapeutic areas. nih.govrsc.org These investigations, though preliminary, underscore the broad biological potential of this heterocyclic system. nih.govrsc.org
Antidiabetic Activity: Some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their potential in managing diabetes. semanticscholar.org Research has shown that certain compounds from this class can inhibit key enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. semanticscholar.orgjohnshopkins.edu For example, in one study, the N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative 12b showed the highest inhibitory effect on α-amylase and α-glucosidase among the tested compounds. semanticscholar.org Another derivative, compound 3l , demonstrated a potent α-amylase inhibition of 72.91 ± 0.14%, which was stronger than the standard drug acarbose. johnshopkins.edu These findings suggest a potential for developing these compounds as agents to control blood sugar levels. semanticscholar.orgjohnshopkins.edu
Anti-Alzheimer's Disease Activity: The pyrimidine nucleus is a recognized scaffold in the search for treatments for Alzheimer's disease. nih.govnih.gov Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's. semanticscholar.orgjohnshopkins.edu Compound 3l from a synthesized series showed a significant AChE inhibition of 62.80 ± 0.06%. johnshopkins.edu This line of research indicates that the pyrazolo[1,5-a]pyrimidine framework is a promising starting point for designing new therapeutic agents for neurodegenerative diseases. semanticscholar.orgjohnshopkins.edunih.gov
Antitrypanosomal Activity: Derivatives of pyrazolopyrimidine have been identified as having potential against parasitic infections, including those caused by Trypanosoma species. nih.govresearchgate.net In the search for new treatments for diseases like Chagas disease, which is caused by Trypanosoma cruzi, various nitrogen-containing heterocyclic compounds have been screened. researchgate.netmdpi.com Studies have shown that certain pyrazolo[1,5-a]pyrimidines exhibit in vitro activity against the epimastigotes of T. cruzi. researchgate.net For instance, systematic modifications of a 5-phenylpyrazolopyrimidinone scaffold led to derivatives with improved potency and better metabolic stability, with one compound showing in vivo efficacy in an acute T. brucei mouse model. nih.gov
Interactive Table: Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Enzyme/Organism | Activity | Source |
|---|---|---|---|
| 12b | α-amylase, α-glucosidase | Inhibitory | semanticscholar.org |
| 3l | α-amylase | 72.91 ± 0.14% inhibition | johnshopkins.edu |
| 3l | Acetylcholinesterase (AChE) | 62.80 ± 0.06% inhibition | johnshopkins.edu |
| NPD-3519 (31c) | Trypanosoma brucei | pIC₅₀ 7.8 | nih.gov |
Preclinical Pharmacological Investigations (Non-Human In Vitro and In Vivo Studies for Mechanistic Insight)
Preclinical studies are essential for understanding the therapeutic potential of new compounds by examining their mechanism of action, target interaction, and efficacy in disease models before any human trials.
A critical step in preclinical evaluation is confirming that a compound interacts with its intended biological target and determining its selectivity. For pyrazolo[1,5-a]pyrimidine derivatives, which are often developed as kinase inhibitors, this involves a variety of assays. nih.gov These compounds have been identified as effective inhibitors of multiple protein kinases, including EGFR, VEGFR, and CDK. nih.govnih.govnih.gov
Target engagement is often confirmed through enzymatic assays that measure the direct inhibition of the purified target protein. nih.gov For instance, certain phenylpyrazolo[3,4-d]pyrimidine derivatives were evaluated for their inhibitory effects on cancer targets like EGFR and VEGFR2, showing potent, dual inhibitory action. nih.govmdpi.com Molecular docking studies are also employed to predict and understand the binding modes of these compounds within the active sites of their target proteins, comparing them to known inhibitors. nih.govmdpi.com
Selectivity is crucial to minimize off-target effects and potential toxicity. rsc.org Pyrazolo[1,5-a]pyrimidines have demonstrated a high degree of specificity for certain kinases, making them attractive for targeted cancer therapies. nih.gov For example, compound CPL302415 (6) , a pyrazolo[1,5-a]pyrimidine derivative, was identified as a potent and highly selective inhibitor of the PI3Kδ isoform, a key target in inflammatory and autoimmune diseases. mdpi.com Similarly, another derivative, WF-47-JS03 , was found to be a potent RET kinase inhibitor with over 500-fold selectivity against KDR in cellular assays. researchgate.net
Cell-based assays provide a more biologically relevant context to evaluate a compound's efficacy. Pyrazolo[1,5-a]pyrimidine derivatives have been tested in a wide array of cellular models.
In oncology, these compounds have shown potent antiproliferative activity across numerous cancer cell lines. nih.govnih.gov For example, compound 4k (BS-194) was effective in 60 different cancer cell lines, inducing cell cycle arrest and inhibiting the phosphorylation of key CDK substrates. nih.gov Another compound, 5i , was shown to effectively induce apoptosis in MCF-7 breast cancer cells. nih.govmdpi.com
For antimicrobial applications, the efficacy of these derivatives is tested in infected cell models. researchgate.netmdpi.com In antitrypanosomal studies, compounds are evaluated for their ability to reduce the parasite load within infected cells, such as macrophages or 3D cardiac spheroids, which mimic the natural environment of the parasite. nih.govmdpi.com
Interactive Table: Efficacy of Derivatives in Cellular Models
| Compound | Cell Line / Model | Effect | Source |
|---|---|---|---|
| 4k (BS-194) | 60 cancer cell lines | Potent antiproliferative activity (mean GI₅₀= 280 nmol/L) | nih.gov |
| 5i | MCF-7 (Breast Cancer) | Induction of apoptosis | nih.govmdpi.com |
| NPD-2975 (2) | T. b. brucei | IC₅₀ of 70 nM | nih.gov |
| 13i & 16 | THP-1Blue (Monocytic) | Inhibition of LPS-induced NF-κB activity | nih.gov |
The final stage of preclinical testing involves evaluating the compound's efficacy in living organisms, which provides crucial proof-of-concept.
For anticancer pyrazolo[1,5-a]pyrimidine derivatives, human tumor xenograft models in mice are standard. nih.govresearchgate.net In these models, the administration of the compound is assessed for its ability to inhibit tumor growth. nih.gov For example, compound 4k (BS-194) , when administered orally to mice, successfully inhibited the growth of human tumor xenografts and suppressed the phosphorylation of its target CDK substrates within the tumor. nih.gov Similarly, the RET kinase inhibitor WF-47-JS03 caused significant tumor regression in a RET-driven xenograft model. researchgate.net
In the context of antimicrobial research, infection models are used. For antitrypanosomal drug development, mice infected with Trypanosoma species are treated with the candidate compounds. nih.gov The efficacy is measured by the reduction in parasite burden and increased survival rates of the treated animals. nih.gov One optimized 5-phenylpyrazolopyrimidinone derivative, 31c , demonstrated improved oral bioavailability and antitrypanosomal efficacy in an acute T. brucei mouse model. nih.gov However, it is important to note that while some compounds show excellent activity in vitro, they may not translate to in vivo efficacy, as was the case for certain antischistosomal pyrazolo[1,5-a]pyrimidines. nih.gov
Emerging Applications in Materials Science and Other Fields
Investigations into Photophysical Properties of 2-Phenylpyrazolo[1,5-c]pyrimidine Derivatives
The photophysical properties of pyrazolo[1,5-c]pyrimidine (B12974108) derivatives are a subject of scientific inquiry, with studies examining their potential for use in materials science. thieme-connect.de While this specific isomer is less studied than its pyrazolo[1,5-a]pyrimidine (B1248293) counterpart, initial research and theoretical calculations suggest potential for applications such as in optoelectronic devices. nih.gov
Research has included the synthesis of derivatives like 5-Aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thiones, whose spectral characteristics have been analyzed. researchgate.net Furthermore, theoretical studies using density functional theory (DFT) have been conducted to investigate the corrosion inhibition performance of related compounds, which correlates with their quantum chemical parameters. researchgate.net These computational studies explored the properties of 5-tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thione and its corresponding 7-one analog. researchgate.net Such theoretical examinations of the electronic and structural properties of these molecules are fundamental to predicting their behavior and potential in materials science applications. researchgate.net
Table 1: Investigated this compound Derivatives for Photophysical and Related Properties
| Compound Name | Position 2 | Position 5 | Position 7 | Type of Study | Reference |
|---|---|---|---|---|---|
| 5-Aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thione | Phenyl | Aryl | Thione | Synthesis & Spectral Characterization | researchgate.net |
| 5-Tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thione | Phenyl | Tolyl | Thione | Theoretical (DFT) | researchgate.net |
| 5-Tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-one | Phenyl | Tolyl | One (Keto) | Theoretical (DFT) | researchgate.net |
Applications in Coordination Chemistry as Ligands for Metal Complexes
The pyrazolo[1,5-c]pyrimidine framework, containing multiple nitrogen atoms, is well-suited to act as a ligand in coordination chemistry. The coordination of these heterocycles with transition metal ions is an area of active research, with studies indicating that the resulting metal complexes may exhibit enhanced biological activities. tsijournals.comnih.govsemanticscholar.org
Specifically, derivatives such as 5-aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones have been successfully used to prepare complexes with Nickel(II) and Copper(II). researchgate.net Characterization of these complexes through spectral and magnetic data has provided insights into their structure. For the Nickel(II) complexes, a square-planar geometry has been suggested. researchgate.net This ability to form stable complexes with defined geometries highlights the potential of this compound derivatives as versatile ligands for creating novel coordination compounds.
Table 2: Metal Complexes of this compound Derivatives
| Ligand | Metal Ion | Suggested Geometry | Reference |
|---|---|---|---|
| 5-Aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione | Nickel(II) | Square-planar | researchgate.net |
| 5-Aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione | Copper(II) | Not Specified | researchgate.net |
Future Research Directions and Translational Opportunities
Development of Novel and More Sustainable Synthetic Routes
Current synthetic strategies for 2-phenylpyrazolo[1,5-c]pyrimidine derivatives often involve multi-step procedures. For instance, one established route involves the reaction of 1,5-diaryl-4-pentyne-1,3-diones with thiosemicarbazide (B42300) to yield 5-aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thiones. researchgate.netresearchgate.netresearchgate.net Another approach describes a one-pot condensation of ethyl cyanoacetate (B8463686) with carbon disulfide, followed by methylation and cyclization with acetophenone (B1666503) to produce 7-amino-2-phenylpyrazolo[1,5-c]pyrimidine-4-carbonitrile derivatives. unifi.it While effective, these methods may present challenges in terms of atom economy, reagent toxicity, and reaction conditions.
Future research should prioritize the development of more sustainable and efficient synthetic methodologies. This includes the exploration of:
Green Chemistry Principles: Utilizing less hazardous solvents, reducing energy consumption, and designing reactions with higher atom economy.
Catalytic Systems: Investigating novel catalysts to streamline reaction pathways and improve yields.
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient production.
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and potentially improve product yields, as has been demonstrated for related quinazoline-4(3H)-one syntheses. acs.org
A novel five-step synthesis for 1,6-disubstituted tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones has been reported, which is noted as being superior to a previous 12-step synthesis in terms of the number of synthetic steps and the versatility of substitutions. researchgate.net This highlights the ongoing efforts to improve synthetic efficiency.
Deeper Mechanistic Elucidation of Biological Actions and Target Validation
While various biological activities of this compound derivatives have been identified, a comprehensive understanding of their mechanisms of action is often still in its nascent stages. For example, certain derivatives show promise as anticancer agents through the inhibition of kinases like Pim-1 and Flt-3, leading to the promotion of apoptosis. Others have demonstrated antimicrobial activity against pathogens such as Mycobacterium tuberculosis.
To advance these findings towards clinical translation, future research must focus on:
Target Identification and Validation: Unequivocally identifying the specific molecular targets (e.g., enzymes, receptors) responsible for the observed biological effects.
Pathway Analysis: Elucidating the downstream signaling pathways modulated by these compounds.
Structural Biology: Obtaining co-crystal structures of active compounds bound to their biological targets to visualize key interactions and inform further design.
Mechanism of Action Studies: Employing a range of biochemical and cell-based assays to dissect the precise molecular mechanisms. For instance, understanding how these compounds inhibit cyclin-dependent kinases (CDKs) to induce cell cycle arrest and apoptosis is crucial for their development as cancer therapeutics.
Rational Design and Optimization of this compound Derivatives for Enhanced Selectivity and Potency
The broad biological profile of the this compound scaffold necessitates the rational design of derivatives with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this endeavor. For example, it has been noted that the presence of a methyl phenyl group can enhance the activity of certain derivatives. researchgate.net
Future efforts in this area should involve:
Systematic SAR Studies: Synthesizing and evaluating libraries of analogues with systematic modifications to the core scaffold and its substituents to identify key structural features for desired activities.
Bioisosteric Replacement: Employing bioisosteric replacements to fine-tune physicochemical properties such as solubility, metabolic stability, and cell permeability.
Fragment-Based Drug Discovery: Utilizing fragment screening to identify small molecular fragments that bind to the target of interest, which can then be grown or linked to develop more potent leads.
Pharmacokinetic Profiling: Conducting in-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
Exploration of Undiscovered Biological Activities and Therapeutic Potential
The known biological activities of 2-phenylpyrazolo[1,5-c]pyrimidines, including anticancer, antimicrobial, and adenosine (B11128) receptor modulation, likely represent only a fraction of their therapeutic potential. unifi.itgoogle.com The structural similarity to other biologically active heterocyclic systems suggests that a broader screening approach could uncover novel applications.
Future research should aim to:
High-Throughput Screening: Screening existing and novel this compound libraries against a diverse range of biological targets and disease models.
Phenotypic Screening: Utilizing cell-based phenotypic screens to identify compounds that induce a desired cellular response, even without prior knowledge of the specific molecular target.
Exploring New Therapeutic Areas: Investigating the potential of these compounds in areas such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases. For instance, their activity as adenosine receptor ligands could be therapeutically relevant for a variety of human diseases. unifi.it
Repurposing: Evaluating derivatives initially developed for one indication for efficacy in other diseases.
Integration of Advanced Computational Methods with Experimental Research
Computational chemistry, particularly Density Functional Theory (DFT), has already proven to be a valuable tool in studying this compound derivatives. scirp.orgresearchgate.netscirp.org These methods have been used to calculate quantum chemical parameters that correlate with inhibition efficiency, for example, in the context of corrosion inhibition. scirp.orgresearchgate.netscirp.org The local reactivity of these molecules has been analyzed using Fukui functions to predict sites for nucleophilic and electrophilic attacks. scirp.orgresearchgate.netscirp.org
The synergy between computational and experimental approaches should be further strengthened by:
Virtual Screening: Employing molecular docking and other virtual screening techniques to screen large virtual libraries of compounds against biological targets, prioritizing a smaller number of candidates for synthesis and experimental testing.
Quantum Mechanical Calculations: Continuing to use DFT and other quantum mechanical methods to understand the electronic properties, reactivity, and non-covalent interactions of these molecules, which can guide the design of more potent and selective inhibitors. scirp.orgresearchgate.netscirp.org
Molecular Dynamics Simulations: Using molecular dynamics simulations to study the dynamic behavior of ligand-receptor complexes and to predict binding affinities.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to predict the biological activity of new derivatives based on their structural features.
Challenges and Perspectives in Translating Research Findings
Despite the promising research findings, the translation of this compound derivatives from the laboratory to clinical or industrial applications faces several challenges. These include:
Preclinical Development Hurdles: Overcoming challenges related to optimizing pharmacokinetic properties, ensuring metabolic stability, and minimizing off-target effects.
Toxicity and Safety: Conducting rigorous preclinical toxicology studies to ensure the safety of lead compounds.
Intellectual Property: Navigating the patent landscape to secure intellectual property rights for novel compounds and their applications.
Scalability of Synthesis: Developing cost-effective and scalable synthetic routes suitable for large-scale production.
Addressing these challenges will require a multidisciplinary and collaborative approach involving medicinal chemists, biologists, pharmacologists, and process chemists. The continued exploration and optimization of the this compound scaffold hold significant promise for the development of new therapeutics and advanced materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-phenylpyrazolo[1,5-c]pyrimidine derivatives, and how can reaction yields be improved?
- Answer: The synthesis often involves cyclization of precursors like 2-amino-3-cyano-pyrans or pyrazole derivatives with reagents such as cyanoacetic acid hydrazide. For example, triazolo-[1,5-c]pyrimidines can be synthesized in 78–91% yields via one-pot reactions under mild conditions . To improve yields:
- Optimize solvent systems (e.g., dichloromethane for oxidative cyclization with iodobenzene diacetate) .
- Use catalytic HCl to facilitate Dimroth rearrangement for thermodynamic stabilization of products .
- Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side reactions .
Q. What safety protocols are critical when handling this compound derivatives?
- Answer:
- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as these compounds may release toxic byproducts during synthesis .
- Use fume hoods or gloveboxes for reactions involving volatile reagents (e.g., trifluoromethylation steps) .
- Dispose of waste via certified biohazard services to prevent environmental contamination .
Q. How can structural characterization of this compound derivatives be validated?
- Answer: Use multimodal analytical techniques:
- NMR/HRMS: Confirm molecular formula and substituent positions (e.g., 7-amino-3-(2'-chlorophenylazo) derivatives validated via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS) .
- X-ray crystallography: Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group for 7-(4-chlorophenyl)-9-phenyl derivatives) .
- Elemental analysis: Match calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation for pyrazolo[1,5-a]pyrimidine derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl or sulfonic acid groups) impact biological activity?
- Answer:
- Trifluoromethyl groups: Enhance metabolic stability and receptor binding (e.g., A3 adenosine receptor antagonists with IC50 < 1 nM) .
- Sulfonic acid moieties: Improve water solubility but may reduce affinity (e.g., para-substituted phenyl rings show 10-fold lower A3 receptor binding) .
- Methodology: Use DFT calculations (B3LYP/6-31G* level) to predict steric/electronic effects and guide rational design .
Q. What strategies resolve contradictions in biological activity data across cell lines (e.g., MCF-7 vs. HepG-2)?
- Answer:
- Dose-response profiling: Compare IC50 values under standardized conditions (e.g., CDK2 inhibitors show 45–97 nM activity in MCF-7 vs. 48–90 nM in HepG-2) .
- Receptor subtype selectivity: Radioligand binding assays (e.g., A3 vs. A2A adenosine receptors) clarify off-target effects .
- Molecular docking: Identify key interactions (e.g., hydrogen bonding with Leu83 in CDK2) to explain differential activity .
Q. How can computational models optimize this compound derivatives for drug discovery?
- Answer:
- 3D-QSAR: Correlate substituent properties (logP, polar surface area) with bioactivity .
- ADMET prediction: Use tools like Boiled Egg plots to assess blood-brain barrier penetration and CYP450 interactions .
- Docking simulations: Map binding poses in homology-modeled receptors (e.g., human A3 adenosine receptor) to prioritize synthetic targets .
Q. What experimental approaches validate the mechanism of Dimroth rearrangement in triazolo[1,5-c]pyrimidine synthesis?
- Answer:
- Kinetic studies: Monitor reaction intermediates via LC-MS under acidic vs. neutral conditions .
- Isotopic labeling: Use <sup>15</sup>N-labeled precursors to track nitrogen migration during rearrangement .
- X-ray crystallography: Compare structures of [1,2,4]triazolo[4,3-c] and [1,5-c] isomers to confirm thermodynamic stability .
Methodological Tables
Table 1: Key Synthetic Routes and Yields for this compound Derivatives
Table 2: Biological Activity of Selected Derivatives
| Compound | Target | IC50 (nM) | Selectivity Ratio (A1/A3) | Ref. |
|---|---|---|---|---|
| 59 (unsubstituted phenyl) | A3 adenosine | 0.16 | 3713 | |
| 14 (trifluoromethyl) | CDK2/cyclin A2 | 0.057 µM | N/A | |
| 6a (chlorophenyl) | A2A adenosine | 1.21 | >1000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
